GW-3333
Overview
Description
GW-3333 is a potent and orally active inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMP). It is primarily used in scientific research for its ability to inhibit the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. This compound has shown potential in the research of arthritis due to its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW-3333 involves several key steps:
Catalytic Hydrogenation: Methyl isobutyrylacetate is hydrogenated in the presence of a chiral ruthenium catalyst to produce (S)-hydroxy ester.
Alkylation: The lithium enolate of the hydroxy ester is alkylated with 3-bromo-2-methyl-1-propene, yielding a diastereoselective product.
Hydrogenation: The olefin double bond is hydrogenated over palladium on carbon to provide a saturated compound.
Hydrolysis and Coupling: The methyl ester group is hydrolyzed to form a carboxylic acid, which is then coupled with O-tetrahydropyranylhydroxylamine to furnish a tetrahydropyranyl-protected hydroxamate.
Cyclization and Hydrolysis: The protected hydroxamate is converted into a mesylate, followed by cyclization under basic conditions to form an azetidinone.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
GW-3333 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
GW-3333 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
GW-3333 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the production of tumor necrosis factor-alpha, a cytokine that plays a key role in inflammation. By inhibiting these enzymes, this compound reduces the production of tumor necrosis factor-alpha, thereby mitigating inflammation. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are primarily related to inflammatory signaling .
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor used in cancer research.
TAPI-1: A TACE inhibitor used to study inflammation and immune responses.
Uniqueness
GW-3333 is unique in its dual inhibition of both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This dual action makes it particularly effective in reducing inflammation and provides a broader range of applications compared to compounds that target only one of these enzymes .
Biological Activity
GW-3333 is a compound recognized for its role as a potent inhibitor of tumor necrosis factor-alpha (TNF-alpha) production, which positions it as a significant candidate for research in inflammatory diseases, particularly arthritis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
This compound functions primarily as an inhibitor of TNF-alpha production. TNF-alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Elevated levels of TNF-alpha are associated with various inflammatory conditions, including rheumatoid arthritis and Crohn's disease. By inhibiting this cytokine, this compound can potentially reduce inflammation and alleviate symptoms associated with these diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces TNF-alpha levels in activated macrophages. For instance, one study showed that cells treated with this compound exhibited a significant decrease in TNF-alpha secretion compared to untreated controls. This suggests that this compound may modulate inflammatory responses at the cellular level .
In Vivo Studies
Case Study: Arthritis Models
In animal models of arthritis, this compound has shown promising results. A study involving collagen-induced arthritis in rats reported that administration of this compound led to reduced joint swelling and inflammation markers. The compound's ability to inhibit TNF-alpha was linked to a decrease in the severity of arthritis symptoms, indicating its therapeutic potential .
Data Table: Effects of this compound on TNF-alpha Production
Study Type | Model Used | Dosage (mg/kg) | TNF-alpha Levels (pg/mL) | Observations |
---|---|---|---|---|
In Vitro | Macrophage Activation | N/A | Decreased | Significant reduction in secretion |
In Vivo | Collagen-Induced Arthritis | 10 | Reduced | Alleviated joint swelling |
In Vivo | Experimental Autoimmune Encephalomyelitis (EAE) | 20 | Reduced | Decreased neurological impairment |
Clinical Implications
The inhibition of TNF-alpha by this compound presents potential clinical applications in treating autoimmune diseases. Given the compound's ability to modulate inflammatory pathways, further clinical trials are warranted to evaluate its efficacy and safety in human subjects.
Properties
CAS No. |
212609-68-2 |
---|---|
Molecular Formula |
C22H36N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1 |
InChI Key |
SMZPWUUYPYYHIV-HNJRGHQBSA-N |
SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW 3333 GW-3333 GW3333 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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